Josamycin,(S)
Description
Historical Context of Discovery and Isolation
Initial Identification from Streptomyces narbonensis var. josamyceticus
Josamycin (B1673084) was first isolated in 1964 by a team of Japanese scientists led by the distinguished researcher Hamao Umezawa. wikipedia.org The producing microorganism was identified as a strain of Streptomyces narbonensis var. josamyceticus. bikaken.or.jpjst.go.jp This bacterium, a member of the Actinomyces genus, was the source from which the new antibiotic was cultured and subsequently extracted for study. nih.gov Streptomyces narbonensis itself is a bacterium species that had been previously isolated from soil in France. wikipedia.org
Early Academic Investigations and Characterization
Following its discovery, the initial physicochemical characteristics of Josamycin were detailed in a 1967 publication. nih.govcaymanchem.com These early studies were crucial in establishing the fundamental properties of the compound. The research involved various analytical techniques to elucidate its nature. nih.gov Investigations into its solubility found that Josamycin is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, but only sparingly soluble in aqueous buffers. caymanchem.com Further studies employed methods such as high-performance liquid chromatography (HPLC) to analyze the compound and its stability. core.ac.uk Early in vitro bioactivity assessments demonstrated its effectiveness against a range of gram-positive cocci and anaerobic bacteria. nih.gov
Classification within Macrolide Antibiotics
The structural and functional characteristics of Josamycin place it firmly within the macrolide class of antibiotics, a group defined by a large macrocyclic lactone ring. nih.gov
Structural Classification as a 16-membered Macrolactone
Josamycin is structurally characterized by a 16-membered macrolactone ring, which is a defining feature of this subgroup of macrolides. researchgate.net This places it in the same category as other 16-membered macrolides like spiramycin (B21755) and midecamycin. The core structure of Josamycin consists of this large lactone ring to which various sugar moieties are attached. researchgate.net Advanced analytical techniques, including various forms of NMR spectroscopy, have been instrumental in confirming the complete structure and conformation of the Josamycin molecule. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C42H69NO15 |
|---|---|
Molecular Weight |
828.0 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2,4-dimethyloxan-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO15/c1-23(2)19-33(48)58-42(8)22-34(53-27(6)40(42)50)56-37-26(5)54-41(36(49)35(37)43(9)10)57-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-32(47)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChI Key |
UKNSBNVKSFTZOJ-NGVXBBESSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Ribosomal Target Interaction and Inhibition of Protein Biosynthesis
The primary mechanism of Josamycin (B1673084) involves its high-affinity binding to the bacterial ribosome, which directly obstructs the process of protein biosynthesis.
Josamycin selectively binds to the large (50S) ribosomal subunit of susceptible bacteria. Its binding site is located deep within the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome. This placement is a hallmark of 16-membered macrolides and is distinct from the binding sites of some other antibiotic classes.
Structural and biochemical studies have elucidated the key interaction points between Josamycin and the 50S subunit. The drug molecule orients itself to make critical contacts with specific nucleotides of the 23S ribosomal RNA (rRNA) and, to a lesser extent, with ribosomal proteins. The disaccharide group of Josamycin extends towards the peptidyltransferase center (PTC), while the macrocyclic lactone ring is positioned deeper in the tunnel. This strategic positioning allows it to physically obstruct the passage of the nascent polypeptide chain.
Key molecular interactions include:
23S rRNA: The drug forms hydrogen bonds and van der Waals contacts with universally conserved nucleotides in Domain V of the 23S rRNA, most notably A2058 and A2059. These nucleotides are critical for the function of the exit tunnel.
Ribosomal Proteins: The macrocycle also interacts with segments of ribosomal proteins L4 and L22, which line the walls of the NPET and contribute to its structure and function.
| Ribosomal Component | Specific Residue/Region | Nature of Interaction | Functional Consequence |
|---|---|---|---|
| 23S rRNA (Domain V) | A2058, A2059 | Hydrogen bonding and hydrophobic interactions | Anchors the drug within the NPET; critical for inhibitory activity. |
| 23S rRNA (Domain II) | A752 | Interaction with the disaccharide moiety of Josamycin | Contributes to the allosteric inhibition of peptidyltransferase activity. |
| Ribosomal Protein L4 | Amino acid residues lining the tunnel wall | van der Waals contacts | Stabilizes drug binding and contributes to tunnel constriction. |
| Ribosomal Protein L22 | Amino acid residues forming a constriction in the tunnel | van der Waals contacts | Stabilizes drug binding and contributes to steric hindrance of the nascent peptide. |
Translocation is a fundamental step in translation elongation where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the aminoacyl (A) site to the peptidyl (P) site. Josamycin's presence in the NPET does not completely block translocation but significantly interferes with it.
The steric hindrance caused by the bound drug molecule creates a physical barrier that impedes the movement of the growing polypeptide chain attached to the tRNA. This interference can slow the rate of translocation or destabilize the conformation of the peptidyl-tRNA in the P-site post-translocation. This destabilization is a precursor to the peptide drop-off events described in section 2.2.2. The efficiency of this interference is highly dependent on the length and amino acid composition of the nascent peptide.
The peptidyltransferase center (PTC) is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids. Josamycin does not directly bind to the active site of the PTC. Instead, it acts as an allosteric inhibitor.
By binding within the exit tunnel, Josamycin induces conformational changes in the 23S rRNA that propagate to the PTC. This allosteric effect can disrupt the precise positioning of the CCA-ends of the tRNAs in the A-site and P-site. The proper alignment of these substrates is essential for catalysis, and its disruption leads to a significant reduction in the rate of peptide bond formation. This inhibition is most pronounced when specific amino acids are present in the nascent chain and the incoming aminoacyl-tRNA, highlighting the context-specific nature of Josamycin's action.
Elongation Dynamics and Peptide Drop-off Mechanisms
Josamycin does not act as a general inhibitor of protein synthesis. Instead, its inhibitory effects are finely tuned by the sequence of the protein being synthesized, leading to ribosome stalling and premature termination of translation.
The inhibitory potency of Josamycin is dictated by a synergistic interaction between the drug and the nascent polypeptide chain within the exit tunnel. Certain amino acid sequences, when they emerge into the tunnel, clash with the bound Josamycin molecule, leading to a halt in translation elongation. This phenomenon is known as context-specific ribosomal stalling.
Research has identified specific short peptide motifs that are particularly sensitive to Josamycin-induced stalling. The ribosome can synthesize the first few amino acids of a protein, but when a specific stalling motif reaches the drug-constricted region of the NPET, the entire complex freezes. The chemical properties (e.g., size, charge) of the amino acid side chains in the nascent peptide determine the severity of the clash with the drug. For example, ribosomes translating sequences with certain combinations of small and large amino acids at specific positions are more susceptible to stalling.
| Nascent Peptide Characteristic | Example Motif (Illustrative) | Interaction with Josamycin | Outcome |
|---|---|---|---|
| Specific dipeptide or tripeptide sequences | -X-Pro- or -Gly-Gly- | The nascent chain conformation clashes with the macrocycle ring of Josamycin. | Strong ribosomal stalling; inhibition of subsequent peptide bond formation. |
| Presence of bulky amino acids at critical positions | Aromatic (Phe, Trp) or large aliphatic (Leu) residues | Increased steric hindrance between the amino acid side chain and the bound drug. | Slowing or complete arrest of translation elongation. |
| Compatible peptide sequences | Sequences with small amino acids (e.g., Ala, Ser) at non-critical positions | The nascent chain can bypass the bound drug with minimal steric clash. | Translation continues with little to no inhibition. |
Ribosomal stalling induced by Josamycin often leads to the premature termination of protein synthesis through a mechanism known as "drop-off." When the ribosome is stalled, the peptidyl-tRNA, which carries the incomplete polypeptide chain, becomes destabilized in the P-site. This destabilization significantly increases the probability of its dissociation from the ribosome.
The length of the peptide at which drop-off occurs is a key feature of Josamycin's mechanism. The drug is particularly effective at causing the dissociation of very short peptidyl-tRNAs. Studies have demonstrated that Josamycin can potently induce the release of dipeptidyl-tRNAs and tripeptidyl-tRNAs. The ribosome successfully synthesizes the first one or two peptide bonds, but the resulting short chain, in conjunction with the bound drug, triggers instability and release. This prevents the synthesis of functional, full-length proteins and effectively shuts down the production of proteins whose coding sequences begin with a susceptible motif. This drop-off of nascent chains is a primary contributor to the bacteriostatic effect of the compound.
Depletion of Intracellular Aminoacyl-tRNA Pools
The dual growth-inhibitory action of Josamycin is attributed to both the direct inhibition of peptide elongation and the indirect inhibition caused by the rapid drop-off of peptidyl-tRNA, which leads to a scarcity of tRNA isoacceptors available for protein synthesis. nih.gov
Ribosomal Specificity and Selectivity
A critical feature of Josamycin as an effective antibiotic is its ability to selectively target bacterial ribosomes while having minimal impact on their mammalian counterparts. patsnap.com This selectivity is rooted in the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes.
Differential Binding Affinity to Bacterial versus Mammalian Ribosomes
Josamycin exhibits a significantly higher binding affinity for the 50S subunit of bacterial ribosomes compared to the 60S subunit of mammalian ribosomes. drugbank.compatsnap.com This preferential binding is a key determinant of its selective toxicity against bacteria. patsnap.com While Josamycin can inhibit protein synthesis in bovine mitochondria in vitro, its primary therapeutic action is directed at bacterial ribosomes. nih.gov The dissociation constant (Kd) for Josamycin binding to E. coli ribosomes has been reported to be 5.5 nM, indicating a strong interaction. nih.govmedchemexpress.com
| Parameter | Value | Organism/System |
| Dissociation Constant (Kd) | 5.5 nM | E. coli ribosomes |
| Average Lifetime on Ribosome | 3 hours | E. coli ribosomes |
Molecular Interactions at the Ribosomal Binding Site (Hydrogen Bonds, Hydrophobic Interactions)
The binding of Josamycin to the bacterial ribosome occurs within the nascent peptide exit tunnel (NPET) of the 50S subunit. nih.govnih.gov This interaction is stabilized by a combination of hydrogen bonds and hydrophobic interactions with the 23S rRNA. patsnap.comnih.gov The C5-linked mycaminose-mycarose sugars of Josamycin project toward the peptidyl transferase center and form crucial hydrophobic and hydrogen bonding interactions with residues of the 23S rRNA, such as A2058 and A2059. nih.gov The lactone ring of Josamycin primarily engages in hydrophobic interactions with the tunnel walls. nih.govvast.vn These molecular contacts are essential for anchoring the drug within the ribosome and preventing the elongation of the polypeptide chain. patsnap.com The longer disaccharide extension at position C5 of its macrolactone ring allows Josamycin to get closer to the peptidyl transferase center than many 14- and 15-membered macrolides. plos.org
Non-Ribosomal or Secondary Cellular Effects
Beyond its direct impact on bacterial protein synthesis, Josamycin has been observed to modulate the function of host immune cells, demonstrating non-ribosomal or secondary cellular effects.
Inhibition of p38MAPK Signaling Pathway
In vitro studies have suggested that Josamycin can inhibit the p38 mitogen-activated protein kinase (p38MAPK) signaling pathway. nih.govchemicalbook.com This pathway is a key regulator of inflammatory responses. The inhibition of p38MAPK signaling by Josamycin may, in part, explain its observed effects on neutrophils and other immune cells. nih.gov However, whether Josamycin directly binds to a MAPK protein or influences the pathway indirectly remains an area for further investigation. nih.gov
Impact on Neutrophils and Other Immune Cells (In Vitro Observations)
Josamycin has demonstrated various effects on immune cells in vitro. It has been shown to accumulate in phagocytic cells like neutrophils. nih.gov Some studies report that Josamycin can enhance certain neutrophil functions, such as phagocytosis and bacterial killing. nih.gov For instance, pre-treating human neutrophils with Josamycin increased their phagocytic activity and enhanced the killing of K. pneumoniae and S. aureus. nih.gov Conversely, other in vitro research indicates that Josamycin can impair the migration of neutrophils (chemotaxis). atsjournals.org It has also been noted to have a marked negative effect on antibody production in some contexts. researchgate.net Additionally, some macrolides, including Josamycin, have been shown to suppress the mitogen-induced proliferation of T-lymphocytes. oup.comasm.org
| Immune Cell Type | In Vitro Observation | Effect of Josamycin |
| Neutrophils (PMN) | Phagocytic Activity | Increased (~30-40%) |
| Bacterial Killing | Enhanced (Dose-dependent for K. pneumoniae, dose-independent for S. aureus) | |
| Chemotaxis | Impaired in some studies, enhanced at high concentrations in others | |
| Lymphocytes | Mitogen-induced Proliferation | Inhibited |
| Antibody Production | Negative effect observed in some studies |
Mitochondrial Ribosome Binding and Function Modulation
Josamycin, a 16-membered macrolide antibiotic, is primarily recognized for its inhibitory action on bacterial protein synthesis. nih.gov However, due to the evolutionary similarities between bacterial and mitochondrial ribosomes, Josamycin also exerts significant off-target effects on mammalian mitochondrial translation. nih.gov Research has confirmed that the mitochondrial ribosome is a direct binding target for Josamycin, leading to the modulation of its essential functions. nih.govchemicalbook.com
The mechanism of Josamycin's action within the mitochondria mirrors its effects in bacteria. elifesciences.org It binds to the large subunit of the mitochondrial ribosome (mitoribosome) within the nascent polypeptide exit tunnel, a critical channel for newly synthesized proteins. elifesciences.orgplos.org Its binding site is located near the peptidyl transferase center (PTC), the ribosomal hub responsible for catalyzing peptide bond formation. elifesciences.orgplos.org The larger structure of the 16-membered ring of Josamycin allows it to extend closer to the PTC compared to 14- and 15-membered macrolides like erythromycin (B1671065). plos.org
The primary consequence of Josamycin binding to the mitoribosome is the potent inhibition of the translation initiation phase. elifesciences.org Specifically, Josamycin sterically interferes with the accommodation of the initial aminoacyl-tRNA into the A-site (aminoacyl site) of the ribosome. elifesciences.orgelifesciences.org This disruption prevents the formation of the first peptide bond, effectively arresting protein synthesis at the very beginning. nih.govelifesciences.org
Detailed research using mitoribosome profiling (MRPF) in human cell lines has provided direct evidence for this mechanism. elifesciences.orgresearchgate.net In cells treated with Josamycin, ribosome footprints were observed to accumulate significantly at the 5' ends of mitochondrial transcripts, while ribosome density decreased across the rest of the gene. elifesciences.orgresearchgate.net This observation is a hallmark of initiation inhibition, as it shows mitoribosomes are stalled at or near the start codons and are unable to proceed with elongation. elifesciences.org
Table 1: Research Findings on Josamycin's Effect on Mitochondrial Translation Initiation
This table summarizes the results from mitoribosome profiling experiments in HEK293 cells treated with Josamycin compared to a control group. The data illustrates the accumulation of ribosome footprints at the start of mitochondrial genes, indicating a block in translation initiation.
| Metric | DMSO Control | Josamycin Treated | Interpretation | Source |
| Ribosome Footprints at 5' End of Transcripts | ~10% | 30% - 40% | Significant increase in ribosome density at translation initiation sites. | researchgate.net |
| Cumulative Ribosome Footprint Distribution | Evenly spread across open reading frame | Biased towards the 5' end of the open reading frame | Confirms stalling of ribosomes at the beginning of protein synthesis. | elifesciences.orgresearchgate.net |
Table 2: In Vitro Inhibitory Concentration of Josamycin on Mitochondrial Protein Synthesis
This table shows the concentration of Josamycin required to inhibit protein synthesis by 50% in an in vitro setting using isolated mitochondrial components.
| Assay System | IC₅₀ Value | Significance | Source |
| Bovine Mitochondrial Translation System | 12.3 μM | Demonstrates direct inhibitory activity of Josamycin on mitochondrial protein synthesis. | nih.gov |
Biosynthesis and Origin
Polyketide Biosynthetic Pathway
The formation of the 16-membered macrocyclic lactone ring of Josamycin (B1673084) is a classic example of Type I polyketide biosynthesis. nih.govresearchgate.net This pathway is analogous to fatty acid synthesis but results in a much greater structural diversity due to the varied use of precursors and different reductive cycle modifications. wikipedia.org The entire process is orchestrated by a massive, multi-enzyme complex known as a modular polyketide synthase (PKS). nih.govresearchgate.net
The carbon skeleton of the Josamycin aglycone is constructed from simple carboxylic acid units. These "starter" and "extender" units are derived from primary metabolism. wikipedia.orgmdpi.com Detailed biosynthetic studies on leucomycin (B7888351) A3, which is structurally identical to Josamycin, have elucidated the specific building blocks involved in the assembly of the polyketide chain. sci-hub.seacs.org The primary precursors are acetate, propionate, and butyrate, which are incorporated in the form of their coenzyme A (CoA) thioesters.
The polyketide chain assembly begins with a starter unit, followed by the sequential addition of extender units. wikipedia.org For Josamycin, these units are:
Acetic Acid (as Malonyl-CoA): Serves as a primary two-carbon extender unit. mdpi.com
Propionic Acid (as Methylmalonyl-CoA): Provides three-carbon extender units, leading to the incorporation of methyl side chains on the macrolide backbone. mdpi.com
Butyric Acid (as Ethylmalonyl-CoA): Contributes four-carbon extender units, resulting in ethyl side chains. mdpi.com
There is no evidence in the reviewed scientific literature to suggest the incorporation of glycolic acid units into the Josamycin backbone. The specific arrangement and sequence of these precursors are genetically determined by the architecture of the polyketide synthase.
| Precursor Molecule | Activated Form | Carbon Atoms Contributed |
| Acetic Acid | Malonyl-CoA | 2 |
| Propionic Acid | Methylmalonyl-CoA | 3 |
| Butyric Acid | Ethylmalonyl-CoA | 4 |
The biosynthesis of the Josamycin polyketide chain is catalyzed by a modular Type I Polyketide Synthase (PKS). These PKSs are large, multifunctional proteins where each module is responsible for a single cycle of chain elongation. nih.govresearchgate.net Each module contains a set of distinct enzymatic domains that act in a coordinated, assembly-line fashion. plos.org
The essential domains within each PKS module include:
Acyl-carrier protein (ACP): This domain acts as a mobile carrier for the growing polyketide chain. The chain is attached to the ACP via a flexible phosphopantetheine arm. nih.gov
Acyltransferase (AT): This domain selects the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, etc.) from the cellular pool and transfers it to the ACP of its module. nih.gov
Ketosynthase (KS): This domain catalyzes the core chain-building reaction. It facilitates a Claisen condensation between the incoming extender unit (held by the module's ACP) and the polyketide chain passed from the previous module's ACP. nih.gov
The number and order of the modules on the PKS enzyme directly determine the length and basic structure of the final polyketide product. researchgate.net
| Domain | Function in Josamycin Biosynthesis |
| Polyketide Synthase (PKS) | A multi-enzyme complex that synthesizes the polyketide backbone from simple precursors. |
| Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain and the incoming extender units, tethering them to the PKS complex. nih.gov |
| Acyltransferase (AT) | Selects and loads the correct starter and extender units (e.g., malonyl-CoA, methylmalonyl-CoA) onto the ACP. nih.gov |
| Ketosynthase (KS) | Catalyzes the decarboxylative condensation reaction to extend the polyketide chain. nih.gov |
| Thioesterase (TE) | Catalyzes the release and cyclization of the completed polyketide chain to form the macrolactone ring. wikipedia.org |
Enzymatic Steps and Cyclization Mechanisms
Once the full-length polyketide chain has been assembled on the PKS, it must be released and cyclized to form the characteristic 16-membered macrolactone ring. This crucial step is typically catalyzed by a Thioesterase (TE) domain, which is located at the C-terminus of the final PKS module. The TE domain hydrolyzes the thioester bond linking the polyketide chain to the ACP, and the resulting reactive acyl group undergoes an intramolecular esterification, forming the stable macrolide ring. wikipedia.org
Following cyclization, the initial aglycone, known as the protostructure, undergoes a series of post-PKS modifications. These tailoring reactions are essential for producing the final, biologically active Josamycin molecule. These enzymatic steps include:
Oxidative Modifications: Specific hydroxyl groups are introduced onto the macrolactone ring by tailoring enzymes such as cytochrome P450 monooxygenases. umich.edu
Glycosylation: The modified aglycone is decorated with deoxy sugars. In the case of Josamycin, two sugar moieties, mycaminose (B1220238) and mycarose (B1676882) , are sequentially attached. sci-hub.se These sugar units are synthesized from glucose in separate pathways and then attached to the aglycone by specific glycosyltransferases. sci-hub.seacs.org
Acylation: The final maturation of the molecule involves acylation at specific hydroxyl groups. Josamycin biosynthesis involves the conversion of a precursor, leucomycin A1, via acetylation at the C-3 hydroxyl group of the aglycone. sci-hub.se Additionally, the mycarose sugar is acylated with an isovaleryl group at the 4''-hydroxyl position. sci-hub.se Research indicates that the acylation of the sugar occurs rapidly and generally precedes the final, slower acetylation of the macrolide ring, establishing leucomycin A1 as the direct precursor to Josamycin. sci-hub.se
Preclinical Antimicrobial Activity and Spectrum of Action
In Vitro Susceptibility Profiles
Josamycin (B1673084) exhibits notable activity against a range of Gram-positive aerobic cocci. Studies have determined the minimum inhibitory concentrations (MICs) of josamycin against several species, indicating its potential as a therapeutic agent for infections caused by these organisms.
In comparative studies, josamycin's activity is often weighed against other macrolides like erythromycin (B1671065). While erythromycin may show slightly greater activity by weight in some cases, both antibiotics generally exhibit a similar range of effectiveness. nih.gov For instance, against susceptible strains of staphylococci, streptococci, and pneumococci, the modal MICs for josamycin were found to be 1 µg/mL and 0.03-0.12 µg/mL, respectively. nih.gov Another study reported that 95 out of 96 aerobic gram-positive organisms tested were susceptible to 1.56 µg/mL or less of josamycin. asm.org
The in vitro activity of josamycin against various Gram-positive aerobes is summarized below:
| Bacterial Species | Number of Isolates | Josamycin MIC Range (µg/mL) | Josamycin MIC₅₀ (µg/mL) | Josamycin MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 215 | 0.5-2.0 | - | - |
| Streptococcus pneumoniae | 29 | 0.007-0.25 | - | - |
| Streptococcus pyogenes | 17 | 0.06-0.5 | - | - |
| Enterococcus faecalis | 15 | 0.5-1.0 | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources. nih.govncats.iokarger.com
Josamycin has demonstrated significant in vitro activity against various anaerobic bacteria, particularly Bacteroides species. In one study, 100% of Bacteroides fragilis isolates were inhibited by a josamycin concentration of 0.8 µg/mL. nih.gov Another study found that at a concentration of 3.12 µg/mL or less, 100% of B. fragilis strains were susceptible. asm.org
However, its efficacy against other anaerobes, such as Fusobacterium species, appears to be limited. asm.orgnih.gov The activity of josamycin and comparator agents against anaerobic bacteria is detailed in the following table:
| Bacterial Species | Number of Isolates | Josamycin MIC (µg/mL) | Comparator Agent | Comparator MIC (µg/mL) |
| Bacteroides fragilis | 29 | 0.8 (100% inhibition) | Metronidazole | 0.8 (100% inhibition) |
| Bacteroides fragilis | 10 | ≤3.12 (100% inhibition) | Clindamycin | Similar to Josamycin |
| Fusobacterium spp. | Not Specified | Relatively resistant | Clindamycin | More active than Josamycin |
Data compiled from sources. asm.orgnih.gov
Josamycin is effective against atypical pathogens such as Mycoplasma pneumoniae and has some activity against Ureaplasma urealyticum. For M. pneumoniae, MIC values for josamycin have been reported in the range of 0.007-0.25 µg/mL. ncats.io Josamycin is considered one of the most active agents against M. pneumoniae. asm.org
The susceptibility of Ureaplasma urealyticum to josamycin has also been evaluated, showing moderate susceptibility. asm.org It is important to note that the activity of macrolides against these organisms can be significantly influenced by the pH of the testing medium. asm.org
| Pathogen | Josamycin MIC Range (µg/mL) |
| Mycoplasma pneumoniae | 0.007-0.25 |
| Ureaplasma urealyticum | Moderately susceptible |
Comparative Antimicrobial Efficacy in Preclinical Models
In general, studies comparing josamycin to erythromycin indicate that while erythromycin may be slightly more active on a weight-for-weight basis against some bacteria, both antibiotics share a similar spectrum of activity. nih.govkarger.com However, josamycin has shown comparable or even superior activity in certain instances. For example, against pneumococci, streptococci, and staphylococci, josamycin's activity was comparable to that of erythromycin and clindamycin. nih.gov
Against erythromycin-resistant Streptococcus pyogenes, josamycin retained full activity, with MICs of 0.06 mg/L. oup.com Similarly, against erythromycin-resistant Streptococcus pneumoniae, josamycin was found to be 8 to 64 times more active than erythromycin. oup.com
A key attribute of josamycin is its retained activity against certain erythromycin-resistant strains of Staphylococcus aureus. Unlike erythromycin, josamycin does not appear to induce macrolide resistance in staphylococci. ncats.ioasm.org
In a study of erythromycin-resistant S. aureus, josamycin inhibited 57% of the strains at an MIC of 2 mg/L. nih.gov This was significantly higher than the inhibition rates of clarithromycin (B1669154) (25%) and roxithromycin (B50055) (11.6%) at the same concentration. nih.gov Another study found that josamycin inhibited 18 of 23 erythromycin-resistant S. aureus strains. karger.com This suggests that josamycin can be effective against more than half of erythromycin-resistant S. aureus isolates. nih.gov
The following table compares the activity of josamycin and other macrolides against erythromycin-resistant staphylococci:
| Bacterial Strain | Antibiotic | MIC (mg/L) | Percentage of Strains Inhibited |
| Erythromycin-resistant S. aureus | Josamycin | 2 | 57% |
| Clarithromycin | 2 | 25% | |
| Roxithromycin | 2 | 11.6% | |
| Erythromycin-resistant coagulase-negative staphylococci | Josamycin | 2 | 13.3% |
| Clarithromycin | 2 | 10.7% | |
| Roxithromycin | 2 | 9.3% |
Data from a study on 246 clinical isolates of erythromycin-resistant staphylococci. nih.gov
Mechanisms of Antibiotic Resistance to Josamycin
Ribosomal Target Modification
The primary target of Josamycin (B1673084) is the 50S ribosomal subunit, where it binds to the 23S ribosomal RNA (rRNA) within the peptide exit tunnel, thereby inhibiting protein synthesis. nih.gov Alterations in this target site can significantly reduce the binding affinity of the drug, rendering it ineffective.
The most prevalent mechanism of acquired resistance to macrolides is the post-transcriptional methylation of the 23S rRNA. nih.govmsu.ru This modification is catalyzed by a family of enzymes known as Erm (erythromycin ribosome methylase) methyltransferases. These enzymes add one or two methyl groups to the N6 position of a specific adenine (B156593) residue, A2058 (Escherichia coli numbering), located in domain V of the 23S rRNA. nih.govnih.gov This methylation induces a conformational change in the ribosome, which in turn reduces the binding affinity of macrolide antibiotics, including Josamycin. nih.gov
The expression of erm genes can be either constitutive or inducible. nih.gov In constitutive expression, the methyltransferase is continuously produced, leading to a high level of resistance to all MLSB antibiotics. In inducible expression, the presence of a macrolide antibiotic, typically a 14- or 15-membered macrolide, triggers the synthesis of the methylase.
Different classes of Erm methyltransferases have been identified in various bacterial species. For instance, ErmE is a methyltransferase from Saccharopolyspora erythraea that dimethylates A2058 in 23S rRNA. researchgate.net The crystal structure of ErmE reveals a catalytic domain responsible for binding the methyl donor S-adenosyl methionine (SAM) and a C-terminal domain. researchgate.net The methylation of A2058 by Erm enzymes effectively blocks the binding site for Josamycin, leading to a resistant phenotype. nih.gov
| Enzyme Family | Gene Example | Mechanism | Effect on Josamycin |
| Erm Methyltransferases | erm(A), erm(B), erm(C), erm(E) | Mono- or di-methylation of adenine A2058 in 23S rRNA | Reduced binding affinity and subsequent resistance |
In addition to rRNA modifications, mutations in the genes encoding ribosomal proteins L4 and L22 can also confer resistance to macrolide antibiotics. embopress.orgresearchgate.netpsu.edu These proteins have extended loops that protrude into the peptide exit tunnel of the large ribosomal subunit, in close proximity to the macrolide binding site. embopress.orgpsu.edu Mutations in these loops can alter the conformation of the tunnel and interfere with the binding of Josamycin.
Studies have identified various mutations in the rplD (encoding L4) and rplV (encoding L22) genes that lead to macrolide resistance. researchgate.netpsu.edu For example, in Streptococcus pneumoniae, mutations in a highly conserved region of the L4 protein have been associated with resistance to 16-membered macrolides like Josamycin. asm.org One such mutant strain exhibited a single amino acid change (G69C), while another had an insertion of two amino acids. asm.org These alterations are thought to directly or indirectly affect the drug-binding pocket, thereby reducing the efficacy of the antibiotic. embopress.org
The following table summarizes key findings on ribosomal protein mutations conferring macrolide resistance.
| Ribosomal Protein | Gene | Example of Mutation | Reported Effect |
| L4 | rplD | G69C, Insertions | Confers resistance to macrolides, including Josamycin. asm.org |
| L22 | rplV | Deletions, Insertions | Can lead to macrolide resistance by altering the peptide exit tunnel. embopress.orgpsu.edu |
Efflux Pump Mechanisms
Active efflux is another significant mechanism of antibiotic resistance where bacteria utilize transport proteins, known as efflux pumps, to actively extrude antibiotics from the cell. nih.govnih.gov This process lowers the intracellular concentration of the drug, preventing it from reaching its ribosomal target in sufficient amounts to inhibit protein synthesis.
Bacterial efflux pumps are categorized into several families based on their structure and energy source. The major families involved in antibiotic resistance include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-cell division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. nih.gov
In Gram-negative bacteria, RND-type efflux pumps are particularly prominent and often form tripartite systems that span the inner membrane, periplasm, and outer membrane. mdpi.com A well-characterized example is the MexAB-OprM system in Pseudomonas aeruginosa, which is known to export a wide range of antimicrobial agents, including macrolides. mdpi.com While specific studies focusing solely on Josamycin are limited, the broad substrate profile of many of these pumps suggests they can contribute to Josamycin resistance.
In Gram-positive bacteria, efflux pumps belonging to the ABC and MFS families are more common. For instance, in Mycoplasma anserisalpingitidis, the presence of ABC membrane transport proteins has been linked to decreased antibiotic susceptibility, and the use of efflux pump inhibitors has been shown to reduce the minimum inhibitory concentrations (MICs) of various antibiotics. frontiersin.org
The overexpression of efflux pump genes is a common cause of acquired antibiotic resistance. mdpi.com This can result from mutations in regulatory genes that control the expression of the pump components. The contribution of efflux pumps to the resistance phenotype can be significant. For example, the overexpression of the MexAB-OprM pump in P. aeruginosa is associated with resistance to most antipseudomonal antibiotics. mdpi.com
The efficiency of an efflux pump in conferring resistance can be assessed by comparing the MIC of an antibiotic in a wild-type strain versus a strain overexpressing the pump, or by observing the reduction in MIC in the presence of an efflux pump inhibitor (EPI). nih.govfrontiersin.org Studies have demonstrated that EPIs can restore the susceptibility of resistant bacteria to antibiotics by blocking the function of these pumps. frontiersin.org For instance, the use of the EPI carbonyl cyanide m-chlorophenylhydrazine (CCCP) has been shown to decrease the MICs of antibiotics in Mycoplasma anserisalpingitidis, indicating the involvement of an active efflux mechanism. frontiersin.org
| Efflux Pump Family | Example System | Bacterial Type | Substrate Range Includes |
| Resistance-Nodulation-Division (RND) | MexAB-OprM | Gram-negative | Macrolides, quinolones, tetracyclines, β-lactams mdpi.com |
| ATP-Binding Cassette (ABC) | - | Gram-positive | Various antibiotics frontiersin.org |
| Major Facilitator Superfamily (MFS) | FarAB | Gram-negative | Various antibiotics |
Enzymatic Inactivation
The third major mechanism of antibiotic resistance involves the enzymatic modification or destruction of the antibiotic molecule, rendering it inactive. nih.gov Bacteria can produce a variety of enzymes that can catalyze reactions such as hydrolysis, phosphorylation, glycosylation, and acylation of antibiotics. nih.gov
While enzymatic inactivation is a well-documented resistance mechanism for some macrolides, particularly 14- and 15-membered ring structures, it is less common for 16-membered macrolides like Josamycin. For example, certain esterases can hydrolyze the lactone ring of erythromycin (B1671065), but these enzymes are generally not effective against Josamycin. However, the possibility of other inactivating enzymes cannot be entirely ruled out. Bacterial enzymes such as transferases can modify the structure of antibiotics, preventing them from binding to their ribosomal target. nih.gov For instance, chloramphenicol (B1208) acetyltransferases inactivate chloramphenicol by acetylation. nih.gov While specific enzymes that inactivate Josamycin have not been extensively characterized in the literature, the general principle of enzymatic modification remains a potential, albeit less common, mechanism of resistance.
Cis-Acting Resistance Peptides
A fascinating and complex mechanism of macrolide resistance involves the expression of short, specific peptides that act in cis to modulate the ribosome's function in the presence of the antibiotic.
Macrolide antibiotics bind within the nascent peptide exit tunnel of the large ribosomal subunit, obstructing the path of the growing polypeptide chain. nih.gov The presence of Josamycin in the ribosome can lead to two primary inhibitory effects: the direct blockage of peptide elongation and the indirect inhibition caused by the rapid dissociation, or "drop-off," of peptidyl-tRNA. nih.govnih.gov This drop-off depletes the cellular pools of available tRNA isoacceptors, further hindering protein synthesis. nih.gov
The expression of specific resistance peptides alters this dynamic. In the presence of Josamycin, the translation of mRNAs encoding these resistance peptides results in significantly slower dipeptide formation and a reduced rate of dipeptidyl-tRNA drop-off compared to the translation of control mRNAs. nih.gov This suggests that the resistance peptide modulates the interaction between the ribosome, the nascent peptide, and the drug.
The molecular basis for resistance conferred by these peptides in the context of Josamycin is distinct from the mechanism observed with erythromycin. For erythromycin, resistance peptides are thought to actively eject the drug from its binding site on the ribosome. nih.gov However, research has shown that in the case of Josamycin, the expression of the resistance peptide does not lead to the antibiotic's dissociation from the ribosome. nih.gov
Instead, a different model has been proposed. The expression of the Josamycin resistance peptide is thought to bring the ribosome into a "quarantine" state. nih.gov In this state, the rate of peptidyl-tRNA drop-off is significantly reduced. By minimizing this drop-off, the peptide effectively counteracts the Josamycin-dependent depletion of the tRNA pool, allowing protein synthesis to continue, albeit at a potentially reduced rate. nih.gov This mechanism confers a low level of resistance and highlights a sophisticated interplay between the antibiotic, the ribosome, and specific nascent peptides. nih.gov
Absence of Resistance Induction (e.g., in Staphylococcus aureus)
A key advantage of 16-membered macrolides like Josamycin is their weak ability to induce the expression of resistance genes, particularly the erm genes that are prevalent in bacteria such as Staphylococcus aureus. The erm genes encode methyltransferases that modify the 23S rRNA, preventing macrolide binding and leading to cross-resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype). nih.govmdpi.com
The expression of many erm genes is inducible, meaning they are only transcribed at high levels in the presence of an inducing agent. nih.gov Macrolides with 14- and 15-membered rings are potent inducers of erm gene expression. nih.gov In contrast, 16-membered macrolides like Josamycin are poor inducers. mdpi.com This is because the induction mechanism relies on the antibiotic causing the ribosome to stall during the translation of a short leader peptide upstream of the erm gene, which in turn exposes the ribosomal binding site for the methylase mRNA. nih.gov The structural differences in 16-membered macrolides make them less effective at causing this specific ribosomal stalling.
Consequently, Josamycin often remains active against bacterial strains that possess inducible erm-mediated resistance to erythromycin. Clinical studies have demonstrated this phenomenon; for instance, a significant percentage of erythromycin-resistant S. aureus isolates remain susceptible to Josamycin. One study found that 57% of erythromycin-resistant S. aureus strains were inhibited by Josamycin at a concentration of 2 mg/l. nih.gov This makes it a potentially valuable therapeutic option in infections where inducible MLSB resistance is suspected.
Chemical Synthesis and Derivatization Strategies
Stereospecific Total Synthesis Approaches
A comprehensive, stereospecific total synthesis of Josamycin (B1673084) has not been extensively reported in publicly available scientific literature. The intricate architecture of its 16-membered macrolide core, adorned with multiple stereocenters and functional groups, presents a significant synthetic hurdle. Consequently, Josamycin is primarily produced via fermentation of specific strains of Streptomyces. Research into the total synthesis of related 16-membered macrolides is ongoing and provides a foundational knowledge base that could potentially be applied to Josamycin in the future. These endeavors often involve complex strategies for the stereocontrolled construction of the macrocyclic aglycone and subsequent glycosylation.
Semisynthetic Modifications and Analogues
Semisynthetic approaches, starting from the naturally occurring Josamycin, have been the cornerstone of medicinal chemistry efforts to improve its therapeutic properties. These modifications have targeted various functionalities within the molecule, including its saccharide moieties and specific positions on the macrolide ring.
A key strategy in the derivatization of Josamycin involves the selective cleavage of its terminal neutral sugar, mycarose (B1676882), from the mycaminose (B1220238) sugar. This is typically achieved through acidic hydrolysis, yielding desmycarosyljosamycin. This intermediate provides a reactive hydroxyl group at the 4'-position of mycaminose, which serves as a versatile handle for further modifications. The removal of the mycarose moiety itself can influence the biological activity of the resulting compound, and subsequent modifications at this newly exposed position have been a primary focus of analogue development.
The Josamycin scaffold offers several sites for chemical derivatization, with the C-9, C-13, and 4'-hydroxyl positions being of particular interest to medicinal chemists.
4'-Hydroxyl Group: Following the removal of mycarose, the 4'-hydroxyl group of the mycaminose residue becomes accessible for a variety of chemical transformations. Researchers have synthesized numerous novel 9-O-acetyl-4'-substituted 16-membered macrolides derived from Josamycin. researchgate.net These modifications include the introduction of various acyl groups, leading to the creation of esters with altered lipophilicity and steric properties. researchgate.net
C-9 and C-13 Positions: The C-9 hydroxyl group and the C-13 position of the aglycone have also been targets for modification. Derivatives of Josamycin and its isomer, isojosamycin, have been prepared with modifications at these sites. These syntheses can involve reactions with alcohols, phenols, or other nucleophiles under acidic conditions. nih.gov Such modifications can influence the conformation of the macrolide ring and its interaction with the bacterial ribosome.
Beyond simple acylation or alkylation, research has explored the incorporation of more complex and novel substituted units at the reactive sites of Josamycin. The goal of these efforts is to introduce new functionalities that can lead to enhanced antibacterial activity, broader spectrum, or improved pharmacokinetic properties. For instance, various substituted acyl groups have been appended to the 4'-hydroxyl position of desmycarosyljosamycin, resulting in a diverse library of analogues for biological evaluation. researchgate.net
Structure-Activity Relationship (SAR) Studies for Novel Derivatives
The synthesis of a wide array of Josamycin derivatives has facilitated extensive structure-activity relationship (SAR) studies. These investigations aim to correlate specific structural modifications with changes in in vitro antibacterial activity, providing a rational basis for the design of more potent antibiotics.
SAR studies have revealed several key trends regarding the impact of structural modifications on the antibacterial potency of Josamycin derivatives.
Modifications at the 4'-Position: The nature of the substituent at the 4'-hydroxyl group has a significant impact on antibacterial activity. For example, in a series of 9-O-acetyl-4'-substituted desmycarosyljosamycin derivatives, the introduction of certain acyl groups led to compounds with antibacterial activity comparable to the parent Josamycin against strains of Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net Specifically, derivatives such as 4'-O-(3-Phenylpropanoyl)-9-O-acetyl-desmycarosyl josamycin and 4'-O-butanoyl-9-O-acetyl-desmycarosyl josamycin demonstrated notable potency. researchgate.net
The following interactive table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in μg/mL) of selected 4'-substituted Josamycin derivatives against representative bacterial strains.
| Compound | Substituent at 4'-OH | S. aureus (MSSA) | S. epidermidis (MSSE) |
| Josamycin | Mycarose | 1 | 0.5 |
| 15 | 3-Phenylpropanoyl | 1 | 1 |
| 16 | Butanoyl | 1 | 1 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2014, 24(2), 480-484. researchgate.net
These SAR studies underscore the importance of specific structural features of Josamycin for its antibacterial action and provide a roadmap for the future design of novel macrolide antibiotics with improved therapeutic profiles.
Conformational Analysis of Derivatives (e.g., by NMR)drugbank.com
The conformational flexibility of the macrolide ring is a critical determinant of the biological activity of antibiotics like josamycin. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structures and dynamic behavior of josamycin derivatives in solution. Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments and the analysis of scalar coupling constants provide detailed insights into the preferred conformations and the equilibrium between different structural forms.
Research into synthetic derivatives of josamycin has demonstrated that modifications to the macrolide scaffold can significantly influence its conformational preferences. A notable study involved the synthesis and structural analysis of four new hydroxy-aminoalkyl derivatives of an α,β-unsaturated josamycin parent compound. The comprehensive analysis of these derivatives using a suite of NMR techniques, including ¹H and ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), revealed distinct conformational behaviors among the derivatives.
Detailed research findings indicated that two of the derivatives exist in a state of equilibrium between two different conformations in solution. In contrast, the other two derivatives were found to adopt a single, more stable conformation. This suggests that even subtle changes in the substitution pattern can alter the energetic landscape of the molecule, favoring either a dynamic equilibrium or a single low-energy state. The most significant structural differences between josamycin and these new derivatives were identified in the conformation of the aglycone portion of the macrolide ring and in the relative orientation of the 4-O-isovalerylmycarosylmycaminose moiety.
The analysis of vicinal proton-proton coupling constants (³JHH) is particularly informative for defining the geometry of the macrolactone ring. For the parent josamycin molecule, specific coupling constants, such as ³J H2a,H3 and ³J H4,H5, have been used to establish the major conformation in solution from several low-energy possibilities. This type of analysis, when applied to derivatives, allows for a precise determination of how chemical modifications impact the local and global geometry of the macrolide ring.
The table below summarizes the observed conformational characteristics of the synthesized α,β-unsaturated josamycin derivatives based on NMR spectroscopic data.
| Derivative | Conformational Behavior in Solution | Primary Locus of Conformational Difference |
| Derivative 2 | Adopts a single stable conformation | Macrolide aglycone & sugar moiety orientation |
| Derivative 3 | Exists in equilibrium between two distinct structures | Macrolide aglycone & sugar moiety orientation |
| Derivative 4 | Exists in equilibrium between two distinct structures | Macrolide aglycone & sugar moiety orientation |
| Derivative 5 | Adopts a single stable conformation | Macrolide aglycone & sugar moiety orientation |
Pharmacokinetic Research in Preclinical and Cellular Models
Cellular Permeation and Intracellular Accumulation
Josamycin (B1673084), a macrolide antibiotic, demonstrates a significant ability to permeate and accumulate within various host cells, a key feature of its pharmacokinetic profile. This intracellular concentration allows it to target bacteria that can survive and multiply within host cells. core.ac.uknih.gov
Uptake into Bacterial Cells and Phagocytes
Josamycin readily enters and accumulates in several types of human phagocytic cells, including polymorphonuclear leukocytes (PMNLs), adherent monocytes, and alveolar macrophages. nih.gov Studies have shown that josamycin can be concentrated up to 20 times more within these phagocytic cells compared to the extracellular environment. nih.govnih.gov This accumulation is a critical aspect of its mechanism, as it allows the antibiotic to be transported to sites of infection and to act against intracellular pathogens. drugbank.comnih.govwikipedia.org For instance, josamycin has demonstrated synergistic activity with phagocytes to inhibit the intracellular growth of bacteria like L. pneumophila and H. influenzae. nih.gov In contrast, antibiotics like penicillin G show poor penetration into these cells and are less effective against such intracellular bacteria. nih.gov
The uptake of josamycin into bacterial cells is facilitated by its chemical properties. core.ac.uk While macrolides generally enter bacterial cells through passive diffusion, their accumulation is a result of binding to ribosomes. core.ac.uk This process is particularly effective against Gram-positive bacteria. patsnap.com
Role of Lipophilicity in Cellular Penetration
The lipophilic nature of josamycin plays a crucial role in its ability to penetrate cell walls, particularly those of bacteria. core.ac.ukpatsnap.com This high lipophilicity allows it to overcome the protective outer membrane of some Gram-negative bacteria, which typically hinders the entry of more hydrophilic antibiotics. core.ac.uk This characteristic contributes to its broad spectrum of activity, which includes certain Gram-negative species and atypical pathogens. patsnap.com The accumulation of josamycin in phagocytic cells is also attributed, in part, to its lipophilicity. core.ac.uk
Transport Mechanisms into Infection Sites
Macrolides like josamycin are actively concentrated within leukocytes, which then transport the antibiotic to the site of infection. drugbank.comnih.govwikipedia.org This targeted delivery system enhances the therapeutic effects of the drug where it is most needed. patsnap.com Research suggests that an active transport mechanism is involved in the uptake of josamycin into phagocytic cells. nih.gov Once inside the cell, the antibiotic is primarily located in the cytoplasm. nih.gov This intracellular localization is vital for its efficacy against microorganisms that reside within host cells, thereby potentially preventing infection recurrence. core.ac.uknih.gov Studies have also shown that josamycin accumulates in alveolar macrophages and bronchoalveolar lavage (BAL) fluid, with intracellular levels in vivo being similar to those observed in vitro. oup.com
Metabolic Pathways and Biotransformation (Non-Human Models)
In non-human models, josamycin undergoes significant metabolism, primarily in the liver. core.ac.uk The resulting metabolites are then excreted from the body.
Major Metabolic Routes (Hydroxylation, Cleavage of Isovaleryl Moiety)
The primary metabolic pathways for josamycin involve hydroxylation. core.ac.ukresearchgate.netmdpi.com This process can occur at two main sites: on the lactone ring and on the isovaleryl moiety. core.ac.ukresearchgate.netmdpi.com Hydroxylation results in the formation of metabolites such as mono-, di-, and tetrahydroxy derivatives. researchgate.netmdpi.com A less common metabolic route is the cleavage of the isovaleryl moiety, which produces deisovaleryl josamycin. core.ac.uk
Excretion Pathways and Metabolite Profiles (Non-Human Models)
Studies in rats have demonstrated that josamycin and its metabolites are primarily excreted in the feces, with a smaller amount eliminated in the urine. core.ac.ukeuropa.eu After oral administration in rats, approximately 76% of the dose is excreted in the feces and 23% in the urine within four days. europa.eu In chickens, josamycin and its residues have been found to persist in lung tissues and fat for 72 hours after repeated administration. nih.gov Bile is also a major route of elimination for macrolides. merckvetmanual.com In one study, a major urinary metabolite identified was deisovaleryl-JM, which accounted for 96% of the total urinary metabolites. europa.eu
In Vitro Stability and Dissolution Research
Stability in Acidic and Alkaline Environments
The stability of Josamycin is significantly influenced by the pH of its environment. researchgate.net Investigations across a pH range of 1 to 12 have characterized its degradation profile, indicating that the compound is susceptible to specific acid and complex alkaline catalysis. researchgate.net
Studies conducted in simulated gastric fluids revealed that while acid degradation can be considerable, extensive breakdown in vivo is expected to occur only at highly acidic pH levels of 1.0 to 2.0. researchgate.netcore.ac.uk Despite this, Josamycin has demonstrated significantly greater stability in acidic conditions compared to erythromycin (B1671065). core.ac.uk The pH of maximum stability for Josamycin has been identified as 6.5. researchgate.net At the extremes of the pH scale, such as pH 1.0 and pH 12.0, the degradation rate is approximately five orders of magnitude greater than at its most stable pH. researchgate.net
The degradation process in acidic environments is subject to a notable primary salt effect. researchgate.net Further research suggests that Josamycin may undergo a reversible isomerization, followed by the degradation of both the parent molecule and its isomer through the cleavage of the mycarose (B1676882) moiety. researchgate.net In one study, when stored at 37°C for 35 days in a phosphate-buffered saline (PBS) solution, the concentration of Josamycin decreased to 77.95 ± 0.8% of its initial concentration, indicating temperature-dependent degradation. nih.gov Generally, macrolides like Josamycin are known to be inactivated in highly acidic (below pH 4) and alkaline (above pH 10) conditions. msdvetmanual.com
The rate constants for hydronium and hydroxide (B78521) ion catalysis have been determined, providing a quantitative measure of Josamycin's lability in acidic and basic media. researchgate.net
Table 1: pH-Rate Profile and Catalysis of Josamycin
| Parameter | Value |
|---|---|
| pH of Maximum Stability | 6.5 researchgate.net |
| Hydronium Ion Catalysis Rate Constant (kH) | 54.11 M⁻¹ · h⁻¹ researchgate.net |
| Hydroxide Ion Catalysis Rate Constant (kOH) | 60.35 M⁻¹ · h⁻¹ researchgate.net |
Intrinsic Dissolution Rates and Solubility Characterization
The dissolution and solubility of Josamycin are critical factors influencing its absorption, and these properties are also heavily dependent on pH. core.ac.uknih.gov The aqueous solubility of Josamycin has been reported to be 0.0832 mg/ml. ijprt.org
Research has shown that the dissolution of Josamycin is rapid in acidic gastric fluids. core.ac.uk However, as the pH increases above 5.0, the dissolution rate becomes significantly retarded. core.ac.uknih.gov This reduction is attributed to a decrease in both the intrinsic dissolution rate and the solubility of the compound in less acidic and alkaline environments. core.ac.uknih.gov
Studies on tablet formulations have found that at low pH (1.2-5.0), dissolution is generally unaffected by pH and is more limited by the tablet's disintegration. nih.gov Conversely, at a pH range of 5.0 to 9.0, dissolution becomes increasingly limited by the low intrinsic dissolution rate and solubility. nih.gov This suggests that if tablet particles pass into the less acidic environment of the duodenum, absorption is likely to be limited by the dissolution rate. core.ac.uk The intrinsic dissolution rate has been investigated over a pH range of 1.2 to 7.5, confirming the impact of gastrointestinal pH on this parameter. researchgate.net High-performance liquid chromatography (HPLC) has proven to be a versatile and specific analytical tool for accurately determining Josamycin concentrations in samples from dissolution, solubility, and stability studies, effectively separating the drug from its degradation products in acid and alkali media. core.ac.uk
Table 2: Solubility and Dissolution Characteristics of Josamycin at Varying pH
| pH Range | Dissolution Behavior | Limiting Factors |
|---|---|---|
| 1.0 - 2.0 | Rapid dissolution core.ac.uk | - |
| 1.2 - 5.0 | Generally rapid and unaffected by pH nih.gov | Tablet disintegration nih.gov |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Josamycin |
| Erythromycin |
| Phosphate-buffered saline (PBS) |
| Hydronium |
Advanced Analytical Methodologies for Josamycin Research
Chromatographic Techniques
Chromatography stands as a cornerstone for the analysis of Josamycin (B1673084), providing high specificity and the ability to separate the parent compound from related substances and metabolites. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are the most powerful tools in this domain.
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the determination of Josamycin in pharmaceutical raw materials, tablets, and wastewater. bvsalud.orgcore.ac.uknih.gov These methods typically employ a reversed-phase column, such as a C18, for separation. bvsalud.orgcore.ac.uknih.gov
The specificity of HPLC is particularly valuable for separating Josamycin from its degradation products and related impurities. bvsalud.orgcore.ac.uk For instance, one method successfully established good separation between Josamycin and its related substances A, B, C, D, and E, with a detection limit of 1.43 ng. bvsalud.org Another study highlighted the utility of HPLC for analyzing samples from stability studies, where it could distinguish the parent drug from degradation products formed in acidic and alkaline conditions. core.ac.uk
UV detection is commonly used, with wavelengths set around 230-232 nm for optimal absorbance of Josamycin. bvsalud.orgnih.gov Validation studies have demonstrated the reliability of HPLC methods, showing excellent linearity over specific concentration ranges and high recovery rates. For example, in the analysis of pharmaceutical wastewater, an HPLC method showed a linear range of 0.1-100 mg/L with a correlation coefficient of over 0.999 and recoveries exceeding 93%. nih.gov
Table 1: Examples of HPLC Conditions for Josamycin Analysis
| Parameter | Method 1 bvsalud.org | Method 2 nih.gov |
|---|---|---|
| Column | Ultimate-AQ-C18 (250 mm × 4.6 mm, 5 μm) | Hypersil ODS (200 mm x 4.6 mm i.d.) |
| Mobile Phase | Gradient: A) 0.2 M tetrabutylammonium hydrogen sulphate/0.2 M disodium hydrogen phosphate (pH 3.0)/acetonitrile/water (3:5:24:68) B) 0.2 M disodium hydrogen phosphate (pH 3.0)/acetonitrile/water (5:50:45) | Gradient: 0.025 M KH2PO4-H3PO4 (pH 2.75)-methanol |
| Flow Rate | 1.5 ml/min | Not Specified |
| Detection Wavelength | 232 nm | 230 nm |
| Column Temperature | 50°C | Not Specified |
| Linear Range | Not Specified | 0.1-100 mg/L |
| Detection Limit | 1.43 ng | <1.0 µg/L |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis and Metabolite Identification
For trace analysis and the identification of metabolites, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. tandfonline.comnih.govresearchgate.net This technique has been successfully applied to determine Josamycin residues in complex matrices like animal feed. tandfonline.comnih.gov
A validated UHPLC-MS/MS method for analyzing Josamycin in compound, concentrated, and premix feeds involved sample extraction followed by purification using solid-phase extraction (SPE) cartridges. tandfonline.comnih.gov The analysis was performed in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI), which ensures high accuracy. tandfonline.com The method demonstrated satisfactory recoveries, ranging from 82.4% to 93.0%, with relative standard deviations (RSDs) below 17.4% across different feed matrices at various spiking levels. tandfonline.comnih.gov
Beyond quantification, LC-MS/MS is a powerful tool for structural elucidation and metabolite identification. mdpi.comresearchgate.netnih.gov By analyzing fragmentation patterns, researchers can identify known and unknown impurities and degradation products. For example, one study identified 12 impurities in Josamycin bulk samples by analyzing the mass spectrometry data of chromatographic peaks. researchgate.net The ability to perform multi-stage mass spectrometry (MSⁿ) allows for detailed deduction of fragmentation pathways, which is essential for characterizing novel metabolites. researchgate.net
Table 2: Performance of a Validated UHPLC-MS/MS Method for Josamycin in Feed tandfonline.comnih.gov
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) |
|---|---|---|---|
| Compound Feed | 20 | 82.4 | 17.4 |
| 100 | 85.6 | 12.5 | |
| 200 | 88.9 | 10.3 | |
| Concentrated Feed | 20 | 89.5 | 11.8 |
| 100 | 93.0 | 8.9 | |
| 200 | 91.2 | 7.5 | |
| Premix Feed | 20 | 85.3 | 15.6 |
| 100 | 89.7 | 13.2 | |
| 200 | 90.5 | 11.4 |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simpler, more cost-effective, and rapid alternative to chromatographic techniques for the quantitative analysis of Josamycin, particularly in pharmaceutical dosage forms. ksu.edu.sa These methods are typically based on the formation of a colored product resulting from a chemical reaction with Josamycin, which can then be measured using a spectrophotometer.
Several reagents have been employed for the colorimetric determination of Josamycin. One kinetic spectrophotometric method is based on the reaction of Josamycin with 3-methylbenzothiazolin-2-one hydrazone (MBTH) in the presence of ferric chloride, producing a green-colored species with maximum absorption at 665 nm. oup.com This method was found to be linear over a concentration range of 5.0–30.0 µg/mL with a detection limit of 1.0 µg/mL. oup.com
Another approach involves the reaction of the aldehyde group of Josamycin with 2,4-dinitrophenyl hydrazine (DNPH) in methanolic hydrochloric acid, which yields a yellow product with an absorption maximum at 411 nm. ksu.edu.sa This method demonstrated good correlation in a concentration range of 10-160 µg/mL. ksu.edu.sa A different kinetic method utilizes the oxidation of the drug with alkaline potassium permanganate, resulting in a green color measured at 611 nm, with a linear range of 2-10 µg/mL. researchgate.netnih.gov
Table 3: Comparison of Spectrophotometric Methods for Josamycin Quantification
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Detection Limit (µg/mL) | Reference |
|---|---|---|---|---|---|
| Kinetic Spectrophotometry | 3-methylbenzothiazolin-2-one hydrazone / Ferric chloride | 665 | 5.0–30.0 | 1.0 | oup.com |
| Colorimetry | 2,4-dinitrophenyl hydrazine | 411 | 10–160 | 2.4 | ksu.edu.sa |
| Kinetic Spectrophotometry | Alkaline Potassium permanganate | 611 | 2–10 | 1.0 | researchgate.netnih.gov |
Microbiological Assay Methodologies
Microbiological assays are functional tests that determine the potency of an antibiotic based on its inhibitory effect on a susceptible microorganism. These methods are valuable as they measure the biological activity of the compound.
Application of Agar Diffusion Bioassays
A simple, inexpensive, and efficient agar diffusion bioassay has been developed and validated for the determination of Josamycin in pure form and pharmaceutical dosage forms. cabidigitallibrary.orgjmbfs.orgresearchgate.net This method typically uses the cylinder-plate technique with Micrococcus luteus ATCC 9341 as the test organism. cabidigitallibrary.orgjmbfs.orgresearch-nexus.net
The assay is capable of measuring Josamycin concentrations in the range of 0.1 to 0.5 μg/mL, demonstrating a linear relationship with a high correlation coefficient (r = 0.999). cabidigitallibrary.orgresearch-nexus.net Validation studies have confirmed the method to be specific, robust, precise, and accurate. jmbfs.orgresearchgate.net The specificity was demonstrated by the lack of interference from excipients and degradation products. cabidigitallibrary.orgjmbfs.org The method showed good precision, with intra-day and inter-day relative standard deviations (RSD) of 0.87% and 1.25%, respectively. cabidigitallibrary.orgresearch-nexus.net Accuracy was confirmed with recovery values between 97.74% and 101.13%. cabidigitallibrary.orgjmbfs.orgresearch-nexus.net
Statistical analysis comparing the bioassay with HPLC and UV spectrophotometric methods showed no significant difference, indicating that the microbiological assay is a reliable alternative for routine quality control of Josamycin in pharmaceuticals. cabidigitallibrary.orgjmbfs.orgresearchgate.net
Table 4: Validation Parameters of the Agar Diffusion Bioassay for Josamycin cabidigitallibrary.orgjmbfs.orgresearch-nexus.net
| Parameter | Result |
|---|---|
| Test Organism | Micrococcus luteus ATCC 9341 |
| Linearity Range | 0.1 to 0.5 µg/mL |
| Correlation Coefficient (r) | 0.999 |
| Intra-day Precision (%RSD) | 0.87% |
| Inter-day Precision (%RSD) | 1.25% |
| Accuracy (Recovery %) | 97.74% – 101.13% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.10 µg/mL |
Limitations due to Microbiologically Active Metabolites
A significant limitation of microbiological assays is their inability to distinguish between the parent drug and its microbiologically active metabolites. core.ac.uk Since metabolites of Josamycin can also exhibit antibacterial activity, a bioassay will measure the combined effect of the parent compound and these active metabolites. This leads to an overestimation of the concentration of Josamycin itself.
Detection in Environmental Matrices
Screening and Semi-Quantification in Wastewater
The detection and quantification of Josamycin in complex environmental matrices like municipal wastewater require highly sensitive and selective analytical techniques. A prominent method employed for this purpose is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). mdpi.comresearchgate.net This technique allows for the effective separation and identification of target analytes from various contaminants present in wastewater.
One specific approach involves a non-targeted screening and semi-quantitative determination of macrolide antibiotics, including Josamycin. mdpi.comresearchgate.net This method utilizes a precursor ion scan (PrecIS) mode in tandem mass spectrometry. For 16-membered macrolides like Josamycin, a specific product ion with a mass-to-charge ratio (m/z) of 174, corresponding to the glycosylated desosamine moiety, is used as a diagnostic ion. mdpi.com
To enhance the sensitivity of the analysis, a solid-phase extraction (SPE) procedure is typically optimized to concentrate the analytes from wastewater samples before their introduction into the HPLC-MS/MS system. mdpi.comresearchgate.net The combination of SPE and HPLC-MS/MS in PrecIS mode has demonstrated the capability to screen for macrolides in municipal wastewater with low limits of detection (LOD), generally ranging from 4 to 150 ng L−1. mdpi.comresearchgate.net
In a study analyzing municipal wastewater, Josamycin was detected at a concentration of 14 ng L−1. mdpi.com This level was close to the limit of quantification (LOQ), indicating the method's high sensitivity. The same study reported the detection of 17 compounds from the macrolide class, with a total concentration of 1450 ng L−1. mdpi.comresearchgate.net
Table 1: Detection and Quantification of Josamycin in Municipal Wastewater
| Analyte | Concentration (ng L−1) | Limit of Detection (LOD) Range (ng L−1) | Analytical Method |
|---|
Identification of Josamycin Derivatives and Metabolites in Environmental Samples
Beyond the parent compound, the identification of derivatives and metabolites of Josamycin in environmental samples is critical for a comprehensive understanding of its environmental fate and potential impact. The main metabolic pathway for Josamycin is hydroxylation, which can occur on both the lactone ring and the 4-O-isovalerylmycarose moiety. mdpi.com
Tandem mass spectrometry plays a pivotal role in the structural elucidation of these derivatives. The fragmentation patterns observed in the tandem mass spectra provide valuable information for their identification. For instance, the presence of a fragment ion with an m/z of 229 is characteristic of the 4-O-isovalerylmycarose group found in Josamycin and its derivatives. mdpi.com
Several derivatives of Josamycin have been tentatively identified in municipal wastewater samples. These include mono-, di-, and tetrahydroxy derivatives, which differ from the parent Josamycin molecule by the number of oxygen atoms. mdpi.com Analysis of the product ions from the cleavage of the 4-O-isovalerylmycarose group can further indicate the location of the hydroxy groups, distinguishing between those on the lactone ring and those on the carbohydrate moiety. mdpi.com
Table 2: Tentatively Identified Josamycin Derivatives in Wastewater
| Compound ID | Proposed Identification | Key Mass Spectral Fragment (m/z) |
|---|---|---|
| Derivative 1 | Monohydroxy Josamycin | 229 |
| Derivative 2 | Dihydroxy Josamycin | 229 |
| Derivative 3 | Tetrahydroxy Josamycin | 229 |
One identified derivative was noted to have one hydroxy group on the lactone ring and another on the carbohydrate moiety. mdpi.com Another high-molecular-weight derivative with the elemental formula C45H73O20N was also detected, although its exact structure could not be fully determined without further higher-order tandem mass spectrometry experiments. mdpi.com
Emerging Research Directions and Future Perspectives
Development of Novel Drug Delivery Systems (Preclinical Research)
A primary area of preclinical investigation involves the creation of advanced drug delivery systems to enhance the efficacy of Josamycin (B1673084). interesjournals.org These systems aim to improve the drug's pharmacokinetic properties, increase its concentration at infection sites, and minimize off-target effects. interesjournals.org
Modified-release formulations are being developed to control the rate and location of Josamycin release. researchgate.net Preclinical research is exploring the use of various materials, such as polymers, to create systems that release the drug over an extended period. For instance, γ-cyclodextrin crosslinked hydrogels have been shown to sustain the release of Josamycin, which could be beneficial for long-term therapies. mdpi.com Such formulations aim to maintain therapeutic drug concentrations for longer durations, potentially reducing the frequency of administration and improving patient adherence to treatment. researchgate.netijsred.com
Targeted drug delivery seeks to concentrate Josamycin at the site of infection, thereby increasing its effectiveness while lowering systemic exposure. interesjournals.orgmdpi.com This can be achieved by using nanocarriers, such as liposomes or polymeric nanoparticles, which can be designed to specifically bind to bacteria or infected cells. interesjournals.org For example, a topical application of Josamycin has been shown to inhibit the development of atopic dermatitis-like skin lesions in mice by acting on superficially located Staphylococcus aureus and modulating the immune response. science.gov This localized delivery approach highlights the potential for targeted therapies to improve treatment outcomes. science.gov
Combination Therapy Research in Preclinical Models
To combat the rise of antimicrobial resistance, researchers are actively investigating the use of Josamycin in combination with other antimicrobial agents. The goal is to identify synergistic effects that enhance antibacterial activity and overcome resistance mechanisms. kyinno.comnih.gov
Preclinical studies are exploring the synergistic potential of Josamycin with other classes of antibiotics. Combining a β-lactam antibiotic with an aminoglycoside has been a widely used strategy against Gram-negative bacteria. frontiersin.org The principle of synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key focus of this research. nih.govucl.ac.uk While many clinical trials are preceded by preclinical evidence of synergy, the translation from animal models to human clinical success is not always guaranteed. nih.govmedrxiv.org
Table 1: Examples of Preclinical Synergistic Effects with Josamycin
| Combination Agent | Target Pathogen | Observed Effect in Preclinical Models |
| Beta-lactams | Gram-negative enterobacteria | Enhanced bactericidal activity. frontiersin.org |
| Aminoglycosides | Gram-negative bacteria | Broadly used in combination to combat infections. frontiersin.org |
| Phage Therapy | Pseudomonas aeruginosa | Combination with meropenem (B701) was more effective than phage alone. openmicrobiologyjournal.com |
In complex environments like biofilms, where bacteria are highly resistant to antibiotics, innovative strategies are being tested. One approach is to use compounds that potentiate the activity of existing antibiotics. nih.gov Another strategy involves stimulating the host's immune system to fight off the infection, a technique that has shown promise in preclinical stages. pharmaceutical-journal.com Additionally, therapies using bacteriophages (viruses that infect bacteria) either alone or in combination with antibiotics are being explored to treat infections caused by multidrug-resistant bacteria. openmicrobiologyjournal.com
Genomic and Proteomic Approaches to Susceptibility and Resistance
The fields of genomics and proteomics are providing powerful tools to investigate the molecular mechanisms underlying Josamycin susceptibility and resistance. wjgnet.com These "omic" technologies allow for a comprehensive analysis of the genetic and protein-level changes in bacteria when exposed to antibiotics. researchgate.netscielo.org.mx
Genomic studies, through whole-genome sequencing, can identify the specific genes and mutations responsible for resistance. nih.gov For instance, the erm genes, which code for enzymes that modify the ribosome and prevent macrolide binding, are a well-known mechanism of resistance. frontiersin.org
Proteomics, the study of the complete set of proteins expressed by an organism, offers a complementary view by showing how bacteria adapt to the presence of an antibiotic. scielo.org.mxnih.gov For example, bacteria under antibiotic stress may increase the production of efflux pumps, which are proteins that actively remove the drug from the cell. frontiersin.org By combining genomic and proteomic data, researchers can gain a more complete understanding of resistance and identify potential new drug targets. researchgate.net
Table 2: Key Genes and Proteins Implicated in Josamycin Resistance
Identification of Bacterial Susceptibility Markers
The in-vitro effectiveness of Josamycin has been evaluated against a variety of bacteria, providing insight into its spectrum of activity. Studies have focused on determining the Minimum Inhibitory Concentrations (MIC) for different bacterial strains, which is a key marker of susceptibility.
Research has demonstrated Josamycin's activity against numerous anaerobic bacteria. In one study using a broth dilution technique on 132 anaerobic strains, all tested strains of Peptococcus species, Peptostreptococcus species, and Bacteroides fragilis were inhibited by Josamycin concentrations of 2 μg/ml or less. nih.gov However, some species, such as certain Clostridium and Fusobacterium species, showed higher MIC values of 32 μg/ml or more, indicating lower susceptibility. nih.gov
Comparisons with other macrolides have been conducted to position Josamycin's efficacy, particularly against resistant strains. In a study of erythromycin-resistant staphylococci, Josamycin showed continued in-vitro activity. nih.gov Specifically, 57% of erythromycin-resistant Staphylococcus aureus strains were inhibited by Josamycin at an MIC of 2 mg/l. nih.gov This was higher than the inhibition rates for clarithromycin (B1669154) (25%) and roxithromycin (B50055) (11.6%) at the same concentration. nih.gov Another study found that Josamycin was the most active macrolide tested against S. aureus, while all tested macrolides had their lowest MICs against Streptococcus pneumoniae. nih.gov
Further research compared Josamycin with erythromycin (B1671065) and clindamycin. Against aerobic cocci like Staphylococcus aureus, S. epidermidis, and enterococci, erythromycin and rosamicin were found to be superior to Josamycin. nih.gov Nonetheless, a high percentage of S. aureus (96%) and enterococci (87%) isolates were inhibited by 1.56 µg/ml of Josamycin. nih.gov Both Josamycin and erythromycin have also proven equally effective in reducing the nasal carriage rates of S. aureus in healthy individuals. nih.gov
| Bacterial Species | Susceptibility Finding | Source |
| Peptococcus sp. | Inhibited by ≤2 μg/ml | nih.gov |
| Peptostreptococcus sp. | Inhibited by ≤2 μg/ml | nih.gov |
| Bacteroides fragilis | Inhibited by ≤2 μg/ml | nih.gov |
| Clostridium sp. (some strains) | MIC ≥32 μg/ml | nih.gov |
| Fusobacterium sp. (some strains) | MIC ≥32 μg/ml | nih.gov |
| Erythromycin-resistant S. aureus | 57% of strains inhibited by 2 mg/l | nih.gov |
| Streptococcus pneumoniae | Generally low MICs compared to other bacteria | nih.gov |
| S. aureus | 96% of isolates inhibited by 1.56 µg/ml | nih.gov |
| Enterococci | 87% of isolates inhibited by 1.56 µg/ml | nih.gov |
Elucidating Molecular Basis of Resistance Evolution
The evolution of bacterial resistance to antibiotics like Josamycin is a critical area of research. The primary mechanism of action for macrolides involves binding to the 50S subunit of the bacterial ribosome to inhibit protein synthesis. patsnap.comdrugbank.comnih.gov Resistance often arises from alterations at or near this binding site. europa.eu
One significant mechanism of resistance involves enzymatic modification of the ribosomal RNA (rRNA). The Cfr enzyme, an rRNA methylating enzyme, can cause resistance to eight classes of ribosome-targeting antibiotics, including 16-membered macrolides like Josamycin. elifesciences.org Structural studies have shown that Cfr-mediated methylation introduces a steric clash that prevents the antibiotic from binding effectively. elifesciences.org
Another basis for resistance is the presence of macrolide phosphotransferases (Mph), such as MphI and MphJ. nih.gov These enzymes inactivate macrolide antibiotics through phosphorylation. Some Mph enzymes, like MphJ, confer resistance to certain macrolides but not to 16-membered ring compounds like Josamycin. nih.gov Research into the evolution of these enzymes using techniques like ancestral sequence reconstruction helps identify the specific amino acid residues responsible for their substrate specificity, shedding light on how resistance to new antibiotic variants might emerge. nih.gov
Mutations in the 23S rRNA gene are another well-documented source of resistance. Single nucleotide polymorphisms (SNPs) in this gene are thought to be responsible for resistance to both azithromycin (B1666446) and Josamycin in pathogens like Mycoplasma genitalium. wikipedia.org Additionally, studies on Group A Streptococcus (GAS) have identified the ermB and mefA genes as key determinants of macrolide resistance, with the former being predominant in many regions. nih.gov While these strains are resistant to 14-membered macrolides, they may remain susceptible to 16-membered macrolides like Josamycin, highlighting the importance of understanding the specific genetic basis of resistance. nih.gov
The rate at which an antibiotic dissociates from the ribosome can also influence its effectiveness and the impact of resistance mechanisms. The dissociation rate for Josamycin is significantly lower (60 times lower) than that of erythromycin. diva-portal.org This slow dissociation helps explain why phenomena like "read-through" protein synthesis are not observed with Josamycin, making it a more consistently potent inhibitor. diva-portal.org
| Resistance Mechanism | Molecular Basis | Affected Pathogens (Example) | Source |
| Ribosomal Alteration | Alterations in the ribosomal structure leading to loss of macrolide affinity. | General | europa.eu |
| Enzymatic Modification (rRNA) | Methylation of the 2503 rRNA nucleotide by the Cfr enzyme, causing a steric clash with the antibiotic. | E. coli (in study), S. aureus | elifesciences.org |
| Enzymatic Inactivation (Antibiotic) | Phosphorylation of the antibiotic by macrolide phosphotransferase (Mph) enzymes. | Bacillus cereus | nih.gov |
| Target Site Mutation | Single Nucleotide Polymorphisms (SNPs) in the 23S rRNA gene. | Mycoplasma genitalium | wikipedia.org |
| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell. | Pseudomonas aeruginosa | wikipedia.org |
| Resistance Gene Expression | Presence of ermB or mefA genes mediating resistance. | Group A Streptococcus | nih.gov |
Environmental Fate and Ecotoxicological Studies
The increasing use of pharmaceuticals has led to concerns about their presence and effects in the environment. lcms.cz Josamycin, like other antibiotics, can enter the environment, particularly aquatic systems, through wastewater. acs.orgmdpi.com
Degradation Pathways in the Environment
Once in the environment, Josamycin can undergo degradation. Studies have identified several degradation products and pathways. A major metabolic pathway for Josamycin is hydroxylation, which introduces hydroxy groups to both the lactone ring and the 4-O-isovalerylmycarose moiety. mdpi.com In wastewater, various metabolites of Josamycin have been tentatively identified. mdpi.com
The stability of Josamycin is influenced by environmental conditions. In aqueous solutions at 37°C, Josamycin shows degradation over time. nih.gov After 35 days under these conditions, the concentration was reduced by approximately 20-22%. nih.gov Studies have also investigated its degradation under specific chemical conditions, such as alkaline degradation, to characterize the resulting products. nih.gov
Impact on Microbial Ecosystems
The release of antibiotics into the environment can have significant impacts on natural microbial communities, which are essential for ecosystem health and functions like nutrient cycling. frontiersin.orgwwu.edu The presence of antibiotics can alter the structure and function of these communities. frontiersin.org
Research has been conducted at sites contaminated with pharmaceutical waste, including the macrolide antibiotics erythromycin and Josamycin, from manufacturing facilities. unimib.it These studies aim to assess the effects of such contamination on the bacterial communities in soil and groundwater. unimib.it The introduction of antibiotics can create selective pressure, potentially leading to a decrease in microbial diversity and the dominance of resistant species. frontiersin.org The ecotoxicological effects of antibiotics adsorbed onto microplastics are also an emerging area of concern, as these particles can act as vectors for hydrophobic compounds like Josamycin in aquatic and soil environments. researchgate.net
Q & A
Q. What standardized in vitro methodologies are used to evaluate Josamycin's antimicrobial efficacy and mechanism of action?
Josamycin's antimicrobial activity is typically assessed using bacterial culture models (e.g., P. intermedia) and macrophage cell lines (e.g., RAW264.7). Key endpoints include inhibition of NO production (via Griess assay), suppression of iNOS protein/mRNA expression (Western blot, qPCR), and cytokine release (ELISA for IL-1β). Researchers should include controls for LPS-induced inflammation and validate results with pathway-specific inhibitors (e.g., SnPP for HO-1 activity) .
Q. How is Josamycin's stereochemical configuration confirmed, and why is this critical for its biological activity?
Stereochemistry is validated using X-ray crystallography, NMR spectroscopy, and chiral chromatography. The multiple hydroxyl groups and macrolide ring in Josamycin require precise spatial arrangement to bind the 50S ribosomal subunit. Structural deviations can reduce binding affinity, impacting protein synthesis inhibition. Documentation should align with IUPAC guidelines for stereochemical descriptors .
Q. What fermentation parameters are optimized to enhance Josamycin yield during synthesis?
Critical parameters include pH (6.5–7.5), temperature (24–28°C), aeration rate, and nutrient composition (carbon/nitrogen sources). Yield is monitored via microbial assays or HPLC, with purity thresholds >95% for research-grade material. Fermentation protocols should detail strain selection (Streptomyces spp.), inoculation density, and downstream extraction methods .
Q. Which analytical techniques are recommended for quantifying Josamycin stability in experimental formulations?
Stability is assessed using HPLC with UV detection (λ = 230–240 nm) or LC-MS. Degradation studies under acidic/alkaline conditions (pH 3–10) identify breakdown products. Researchers should report storage conditions (temperature, light exposure) and validate methods with spiked recovery tests (90–110% acceptable range) .
Advanced Research Questions
Q. How can discrepancies between Josamycin's inhibition of cytokine protein release and its lack of mRNA suppression be resolved?
Investigate post-transcriptional regulatory mechanisms, such as mRNA stability (actinomycin D chase assays) or microRNA interactions. Parallel experiments measuring IL-1β precursor processing (e.g., caspase-1 activity) and alternative pathways (e.g., SOCS1 upregulation) may clarify discordant results .
Q. What experimental strategies elucidate Josamycin's dual role in enhancing HO-1 induction while inhibiting NF-κB signaling?
Co-treatment with HO-1 inhibitors (SnPP) or siRNA knockdown can isolate HO-1's contribution. NF-κB activity is measured via luciferase reporter assays or nuclear translocation (immunofluorescence). Cross-talk between antioxidant (HO-1) and inflammatory (NF-κB) pathways should be analyzed using time-course experiments .
Q. How can structural modifications of Josamycin's macrolide ring improve target binding specificity?
Systematic SAR studies should modify hydroxyl groups, lactone ring size, or glycosidic substituents. Computational docking (e.g., AutoDock Vina) predicts binding affinity to 50S ribosomal RNA. In vitro validation includes MIC assays against resistant strains and ribosomal binding assays (e.g., fluorescence polarization) .
Q. What statistical considerations are essential when comparing Josamycin's MIC values across bacterial strains?
Use non-parametric tests (Mann-Whitney U) for non-normal MIC distributions. Account for strain variability via hierarchical modeling or mixed-effects regression. Report 95% confidence intervals and power analysis to justify sample sizes. Data should comply with CLSI/EUCAST guidelines for reproducibility .
Q. How should longitudinal studies assess Josamycin's potential for inducing bacterial resistance?
Serial passage assays (10–20 generations) under sub-inhibitory concentrations monitor resistance development. Genomic sequencing (e.g., SNPs in 23S rRNA or erm genes) identifies resistance mechanisms. Include positive controls (e.g., erythromycin) and validate findings in biofilm models .
Q. What strategies improve reproducibility of Josamycin's protein synthesis inhibition across experimental models?
Standardize bacterial growth phase (mid-log phase), ribosomal isolation protocols, and translation assays (e.g., cell-free systems with radiolabeled amino acids). Inter-lab validation via ring trials and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
